molecular formula C31H35F5N6O B12378479 Cbl-b-IN-11

Cbl-b-IN-11

Cat. No.: B12378479
M. Wt: 602.6 g/mol
InChI Key: KBKIADQDXADPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbl-b-IN-11 is a small molecule inhibitor that targets casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl, which are members of the Cbl family of RING-type E3 ubiquitin ligases. These ligases play a crucial role in the regulation of immune responses by modulating the activity of various immune cells. This compound has shown potential in cancer immunotherapy due to its ability to enhance immune responses against tumors .

Preparation Methods

The synthesis of Cbl-b-IN-11 involves several steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity .

Chemical Reactions Analysis

Cbl-b-IN-11 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and temperature control to achieve the desired products. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

Cbl-b-IN-11 has a wide range of scientific research applications, including:

Mechanism of Action

Cbl-b-IN-11 exerts its effects by inhibiting the activity of Cbl-b and c-Cbl, which are involved in the ubiquitination and degradation of receptor tyrosine kinases. By inhibiting these ligases, this compound enhances the signaling pathways that promote immune cell activation and proliferation. This leads to a more robust immune response against tumors and other pathogens .

Comparison with Similar Compounds

Cbl-b-IN-11 is unique in its ability to selectively inhibit both Cbl-b and c-Cbl with high potency. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications. This compound stands out due to its dual inhibition of Cbl-b and c-Cbl, making it a promising candidate for further research and development .

Properties

Molecular Formula

C31H35F5N6O

Molecular Weight

602.6 g/mol

IUPAC Name

2-[3-[3,3-difluoro-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutyl]-5-(ethylamino)phenyl]-6-[[(1-methylcyclobutyl)amino]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one

InChI

InChI=1S/C31H35F5N6O/c1-4-37-21-10-20(29(16-30(32,33)17-29)13-26-40-39-18-41(26)3)11-22(12-21)42-15-24-23(27(42)43)8-19(9-25(24)31(34,35)36)14-38-28(2)6-5-7-28/h8-12,18,37-38H,4-7,13-17H2,1-3H3

InChI Key

KBKIADQDXADPGR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=CC(=C1)C2(CC(C2)(F)F)CC3=NN=CN3C)N4CC5=C(C4=O)C=C(C=C5C(F)(F)F)CNC6(CCC6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.